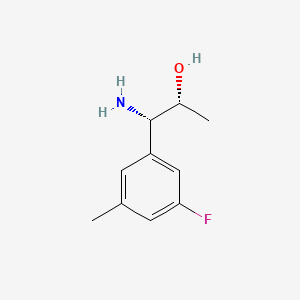
(1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. The compound features a fluorinated aromatic ring and an amino alcohol moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methylbenzaldehyde and a suitable chiral amine.
Key Reactions: The key steps may include reductive amination, where the aldehyde group is converted to an amine, followed by stereoselective reduction to obtain the desired chiral center.
Reaction Conditions: Common reagents and conditions include hydrogenation with catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the aromatic ring.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce new functional groups on the aromatic ring.
科学研究应用
Chemistry
In organic synthesis, (1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL can serve as a building block for the synthesis of more complex molecules.
Biology
The compound may be used in biochemical studies to investigate the effects of fluorinated aromatic compounds on biological systems.
Medicine
Industry
In the chemical industry, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of (1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring and amino alcohol moiety may contribute to binding affinity and specificity.
相似化合物的比较
Similar Compounds
(1S,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL: Similar structure with a chlorine atom instead of fluorine.
(1S,2R)-1-Amino-1-(3-fluoro-5-ethylphenyl)propan-2-OL: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The presence of the fluorine atom in (1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL may enhance its metabolic stability and binding interactions compared to similar compounds with different substituents.
生物活性
(1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL, a fluorinated amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol, is characterized by its unique structural features that may influence its pharmacological properties.
The key chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C10H14FNO |
| Molecular Weight | 183.22 g/mol |
| Density | 1.134 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 307.4 ± 37.0 °C (Predicted) |
| pKa | 12.47 ± 0.45 (Predicted) |
Biological Activity
Research has indicated that this compound exhibits various biological activities, particularly in the fields of pharmacology and toxicology.
Antimicrobial Properties
A study highlighted the antimicrobial potential of fluorinated compounds, including derivatives similar to this compound. These compounds have shown effectiveness against a range of bacterial strains, suggesting that the fluorine substituent may enhance their activity by increasing lipophilicity and membrane permeability .
Antioxidant Activity
Fluorinated amino alcohols have also been investigated for their antioxidant properties. The presence of the amino group in this compound is believed to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of compounds with similar structures. It has been suggested that this compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation .
Case Studies
Several case studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : In a comparative study on various fluorinated compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Neuroprotective Mechanism : Research involving cellular models of neurodegeneration showed that treatment with this compound resulted in reduced apoptosis and improved cell viability under oxidative stress conditions .
属性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC 名称 |
(1S,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |
InChI 键 |
BXRKJXKPLDYYJH-GMSGAONNSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)F)[C@@H]([C@@H](C)O)N |
规范 SMILES |
CC1=CC(=CC(=C1)F)C(C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















